molecular formula C16H14F3N5O2 B591859 4-Hydroxyvoriconazole CAS No. 943331-64-4

4-Hydroxyvoriconazole

Cat. No.: B591859
CAS No.: 943331-64-4
M. Wt: 365.316
InChI Key: BGPPSFHHAYWTMX-LRDDRELGSA-N
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Description

4-Hydroxyvoriconazole is a metabolite of voriconazole, a triazole antifungal agent. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. The chemical formula of this compound is C16H14F3N5O2, and it is known for its role in the metabolism of voriconazole .

Scientific Research Applications

4-Hydroxyvoriconazole has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of voriconazole.

    Biology: It is used in studies to understand the biological pathways involved in the metabolism of voriconazole.

    Medicine: It is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of voriconazole in the human body.

    Industry: It is used in the pharmaceutical industry to develop and optimize antifungal therapies

Mechanism of Action

Target of Action

4-Hydroxyvoriconazole is a metabolite of voriconazole , a triazole antifungal medication. The primary target of voriconazole, and by extension this compound, is the fungal enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound, like all azole antifungal agents, works by inhibiting the activity of 14α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, thereby hindering the synthesis of the fungal cell membrane . The resulting ergosterol deficiency leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, ultimately inhibiting fungal cell growth .

Biochemical Pathways

The action of this compound affects the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, it prevents the demethylation of lanosterol, a critical step in the production of ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, causing detrimental effects on the fungal cell membrane .

Pharmacokinetics

Voriconazole, the parent compound of this compound, exhibits non-linear pharmacokinetics . It is primarily eliminated via hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine . The formation of this compound may become an important pathway for voriconazole metabolism in individuals with poor CYP2C19 catalytic function . The CYP2C19 and CYP2C9 genotypes have been identified as key factors influencing the pharmacokinetics of voriconazole .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a series of cellular effects. The most significant is the alteration of the fungal cell membrane structure and function due to the accumulation of 14α-methyl sterols . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to fungal cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness . Additionally, genetic factors such as the CYP2C19 and CYP2C9 genotypes can affect the metabolism and clearance of voriconazole, thereby influencing the levels of this compound .

Biochemical Analysis

Biochemical Properties

4-Hydroxyvoriconazole is involved in the metabolism of voriconazole, which is primarily metabolized by the cytochrome P450 enzymes . The compound interacts with these enzymes, leading to its formation from voriconazole . The nature of these interactions involves the hydroxylation of voriconazole .

Cellular Effects

The cellular effects of this compound are not fully understood. It’s parent compound, voriconazole, is known to have significant effects on cells. It is used to treat invasive fungal infections, suggesting that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be a product of the metabolism of voriconazole, which involves the cytochrome P450 enzymes . This suggests that this compound may also interact with these enzymes, potentially influencing their activity.

Temporal Effects in Laboratory Settings

Studies on voriconazole have shown that its levels in the blood can vary significantly, suggesting that the levels and effects of this compound may also change over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of voriconazole, which is metabolized by the cytochrome P450 enzymes . This suggests that it may interact with these enzymes and potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Voriconazole, the parent compound, is known to be eliminated via hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine . This suggests that this compound may also be transported and distributed via similar mechanisms.

Preparation Methods

The synthesis of 4-Hydroxyvoriconazole involves the hydroxylation of voriconazole. This process can be achieved through various synthetic routes, including chemical and enzymatic methods. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the hydroxylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Hydroxyvoriconazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

4-Hydroxyvoriconazole can be compared with other similar compounds, such as:

    Voriconazole: The parent compound, which is a triazole antifungal agent.

    Voriconazole N-oxide: Another metabolite of voriconazole, which also plays a role in its metabolism.

    Fluconazole: Another triazole antifungal agent, but with a different metabolic pathway and spectrum of activity.

This compound is unique due to its specific role in the metabolism of voriconazole and its distinct chemical structure .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxyvoriconazole involves the hydroxylation of voriconazole, which is achieved through the use of a specific enzyme. This pathway has been developed through extensive research and experimentation in order to produce a high yield of the desired compound.", "Starting Materials": [ "Voriconazole", "Enzyme (CYP450)" ], "Reaction": [ "Mix voriconazole and enzyme together in a reaction vessel.", "Allow the reaction to proceed under controlled conditions, typically at a specific temperature and pH.", "Monitor the progress of the reaction using analytical techniques such as HPLC or GC-MS.", "Isolate and purify the 4-Hydroxyvoriconazole product using techniques such as column chromatography or recrystallization." ] }

CAS No.

943331-64-4

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.316

IUPAC Name

(2R,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)-4-(1,2,4-triazol-1-yl)butane-1,3-diol

InChI

InChI=1S/C16H14F3N5O2/c17-10-1-2-11(13(18)3-10)16(26,6-24-9-21-8-23-24)12(5-25)15-14(19)4-20-7-22-15/h1-4,7-9,12,25-26H,5-6H2/t12-,16-/m0/s1

InChI Key

BGPPSFHHAYWTMX-LRDDRELGSA-N

SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(C(CO)C3=NC=NC=C3F)O

Synonyms

(2R,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoro-4-pyrimidinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol

Origin of Product

United States

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